B1576650 Esculentin-2-OG3 antimicrobial peptide

Esculentin-2-OG3 antimicrobial peptide

Cat. No.: B1576650
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2-OG3 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of amphibians, particularly the Rana esculenta (edible frog) species. These peptides are part of the host defense mechanism, exhibiting broad-spectrum activity against bacteria, fungi, and protozoa. Structurally, Esculentin-2-OG3 belongs to the esculentin family, characterized by a linear α-helical conformation in membrane-mimetic environments and a conserved disulfide bridge at the C-terminal in some variants .

Key features of Esculentin-2-OG3 include:

  • Sequence: A 46-residue peptide with a high proportion of hydrophobic and positively charged amino acids, facilitating membrane interaction.
  • Mechanism of Action: Primarily disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis. It also demonstrates intracellular targets, such as inhibition of protein synthesis in Pseudomonas aeruginosa .
  • Antimicrobial Spectrum: Effective against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), fungi (Candida albicans), and biofilm-forming pathogens .
  • Therapeutic Potential: Lower hemolytic activity compared to other AMPs, making it a candidate for clinical development .

Properties

bioactivity

Antimicrobial

sequence

IKDAAKLIGKTVAKEAGKTGLELMACKITNQC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparison

The esculentin family shares homology with other amphibian AMPs, such as brevinins and ocellatins. Below is a comparative analysis of Esculentin-2-OG3 with key analogs and unrelated AMPs:

Table 1: Comparative Overview of Esculentin-2-OG3 and Similar AMPs
Peptide Source Length (residues) Key Structural Features Antimicrobial Spectrum Hemolytic Activity (HC50, μM) Key References
Esculentin-2-OG3 Rana esculenta 46 C-terminal disulfide bridge Gram-negative bacteria, fungi, biofilms >200
Esculentin-1a(1–21)NH2 Rana esculenta 21 Linear, α-helical P. aeruginosa, biofilms 160
Brevinin-2ED Rana esculenta 33 C-terminal Rana box (disulfide loop) Gram-positive bacteria, C. albicans 80
Ocellatin-1 Leptodactylus ocellatus 25 Linear, no disulfide bridge E. coli, moderate antifungal 45
LL-37 Human 37 Cathelicidin-derived, α-helical Broad-spectrum bacteria, viruses 30
Key Findings:

Structural Diversity :

  • Esculentin-2-OG3 and brevinin-2ED both feature disulfide bridges, enhancing stability against proteolytic degradation compared to linear peptides like ocellatin-1 .
  • Esculentin-1a(1–21)NH2, a truncated analog, lacks the C-terminal disulfide bridge but retains potent anti-biofilm activity due to its α-helical conformation .

Activity and Selectivity :

  • Esculentin-2-OG3 exhibits superior biofilm inhibition compared to brevinin-2ED and LL-37, likely due to its ability to penetrate extracellular polymeric substances .
  • Hemolytic activity (HC50) correlates with hydrophobicity: ocellatin-1 and LL-37 show higher toxicity (>3-fold) than Esculentin-2-OG3 .

Mechanistic Nuances :

  • Unlike Esculentin-2-OG3, LL-37 modulates immune responses (e.g., chemokine induction), broadening its therapeutic utility .
  • Brevinin-2ED’s “Rana box” enhances membrane binding but limits activity against Gram-negative pathogens compared to Esculentin-2-OG3 .

Optimization Strategies and Clinical Relevance

Recent studies highlight engineering approaches to improve Esculentin-2-OG3 derivatives:

  • Amino Acid Substitution: Replacing glycine with D-amino acids in Esculentin-1a(1–21)NH2 reduced proteolytic degradation while maintaining antimicrobial efficacy .
  • Nanoparticle Conjugation: Gold nanoparticle conjugation of Esculentin-1a(1–21)NH2 enhanced stability and reduced cytotoxicity (HC50 increased from 160 μM to >300 μM) .
  • pH-Dependent Activity : Linearized esculentin-2EM (a close homolog) showed optimal activity at alkaline pH, suggesting environment-specific applications .

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